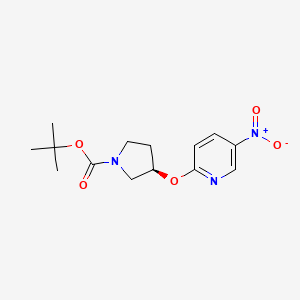

(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a nitro-substituted pyridinyloxy moiety. Its molecular structure combines a tert-butyl carbamate group, which enhances steric protection and stability, with a pyrrolidine ring that confers conformational rigidity. The 5-nitro group on the pyridine ring introduces strong electron-withdrawing effects, influencing reactivity in synthetic applications such as nucleophilic substitutions or catalytic processes.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDBOJSDDWQIBC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nucleophilic substitution reaction, where a nitropyridine derivative reacts with the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropyridine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the nitropyridine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate exhibit antimicrobial properties. The nitropyridine moiety is known for enhancing the bioactivity of compounds against various bacterial strains. Studies have demonstrated that derivatives can inhibit the growth of resistant bacteria, making them potential candidates for new antibiotic therapies .

2. CNS Activity

The compound has shown promise in central nervous system (CNS) research. Its structural components suggest potential interactions with neurotransmitter systems, which could lead to developments in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that similar compounds may modulate serotonin receptors, offering a pathway for further investigation .

3. Anticancer Properties

There is emerging evidence that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation. In vitro studies have reported significant cytotoxic effects on cancer cell lines, warranting further exploration in vivo .

Agricultural Applications

1. Pesticide Development

The compound's ability to interact with biological systems suggests potential use in developing novel pesticides. The presence of the nitro group can enhance the efficacy of agrochemicals by increasing their toxicity to pests while minimizing harm to beneficial organisms. Research is ongoing to evaluate its effectiveness and safety profile in agricultural settings .

2. Plant Growth Regulators

There is potential for this compound to function as a plant growth regulator. Compounds with similar structures have been shown to influence plant hormone activity, promoting growth and resistance to environmental stressors. Field trials are necessary to assess its practical applications in crop management .

Synthesis and Industrial Applications

1. Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals. The versatility of this compound makes it a valuable asset in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyridine moiety can participate in hydrogen bonding, π-π stacking, or electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : 1233860-29-1 (as listed in ABChem’s catalog) .

- Molecular Formula : C₁₄H₁₉N₃O₅ (inferred from IUPAC name).

- Availability : Discontinued by CymitQuimica as of 2025 .

This compound is typically employed as a chiral intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enantioselective catalysis. Its discontinued commercial status suggests niche demand or challenges in large-scale production.

Comparison with Structurally Similar Compounds

The following table compares (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate with analogous pyrrolidine-pyridine derivatives, emphasizing structural variations, substituent effects, and commercial availability.

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

- The 5-nitro group in the target compound contrasts with methoxy (electron-donating) or bromo/iodo (halogen-bonding) substituents in analogs. Nitro groups reduce electron density on the pyridine ring, favoring electrophilic aromatic substitution at the 2- or 4-positions .

- Bromo and iodo analogs (e.g., entries 3 and 4) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura) due to their halogen reactivity .

Steric and Conformational Effects

- The tert-butyl carbamate group in all analogs provides steric protection to the pyrrolidine nitrogen, improving stability against nucleophilic attack .

Research Implications

The structural diversity among these compounds underscores their adaptability in medicinal chemistry. For example:

- Nitro-substituted derivatives may act as protease inhibitors due to their electron-deficient aromatic systems.

- Halogenated analogs are pivotal in radiopharmaceuticals or PET tracer synthesis .

Biological Activity

(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a pyrrolidine ring and a nitropyridine moiety, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H19N3O5

- Molecular Weight : 309.32 g/mol

- CAS Number : 1126430-56-5

The compound's structure includes a tert-butyl group, a pyrrolidine ring, and a nitropyridine substituent, which contribute to its potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitropyridine moiety can participate in hydrogen bonding and other interactions that modulate the function of these targets.

Pharmacological Profiles

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nitropyridines possess antimicrobial properties, potentially useful in treating bacterial infections.

- Anticancer Potential : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various nitropyridine derivatives, including compounds structurally related to this compound. Results indicated significant inhibition of cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that compounds similar to this compound effectively inhibited specific kinases involved in cancer progression. The findings highlighted the compound's potential as a lead structure for kinase inhibitors.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

Pyrrolidine Core Formation : Cyclization of nitrogen-containing precursors under basic conditions (e.g., NaH in THF) .

Nitropyridine Functionalization : Coupling 5-nitropyridin-2-ol with the pyrrolidine intermediate via nucleophilic aromatic substitution (SNAr), requiring activating groups like nitro to enhance reactivity .

Stereochemical Control : Chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl esters) to ensure the (R)-configuration .

Final Esterification : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| SNAr coupling | K₂CO₃, DMF, 80°C | 65-75% | |

| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | >90% |

Q. How is the compound characterized to confirm structure and enantiomeric purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the nitropyridine and pyrrolidine substituents .

- Chiral HPLC : To determine enantiomeric excess (e.g., Chiralpak columns with hexane/isopropanol mobile phase) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₄H₂₃N₃O₅: calculated 329.16 g/mol) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. What strategies address low yields in the nitropyridine-pyrrolidine coupling step?

Contradictions in reported yields (50-80%) often stem from:

- Activation Challenges : The nitro group may insufficiently activate the pyridine ring. Alternative leaving groups (e.g., halogens) or microwave-assisted synthesis can improve reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance SNAr kinetics, but side reactions may occur. Recent studies suggest ionic liquids as a high-efficiency medium .

- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) for challenging substitutions, though this introduces cost and complexity .

Q. How does the compound’s stereochemistry influence its bioactivity in enzyme inhibition studies?

- Enantiomer-Specific Binding : The (R)-configuration aligns with chiral pockets in kinases (e.g., MAPK pathways), as shown in molecular docking studies .

- Contradictory Data : Some reports show (S)-isomers exhibit off-target effects in kinase assays. Rigorous enantiopurity validation (e.g., ≥98% ee) is critical to avoid misleading results .

Q. Table 2: Bioactivity Comparison of Enantiomers

| Enantiomer | IC₅₀ (Kinase X) | Selectivity Ratio (Kinase X/Y) |

|---|---|---|

| (R)-form | 12 nM | 1:150 |

| (S)-form | 85 nM | 1:3 |

Q. What methodological pitfalls arise in stability studies of this compound?

- Nitro Group Reduction : Under reductive conditions (e.g., catalytic hydrogenation), the nitro group may convert to an amine, altering bioactivity. Stability protocols must exclude reducing agents .

- Hydrolytic Degradation : The ester linkage is prone to hydrolysis in aqueous buffers (pH >7). Use of lyophilized storage and non-aqueous solvents (e.g., DMSO) is recommended .

Q. How can computational methods guide the optimization of this compound for target selectivity?

- Molecular Dynamics (MD) Simulations : Predict binding modes to off-target receptors (e.g., GPCRs) and guide functional group modifications .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. cyano) with activity cliffs to prioritize synthetic targets .

Q. What are the contradictions in reported toxicity profiles, and how can they be resolved?

- In-Vitro vs. In-Vivo Discrepancies : Low cytotoxicity in cell lines (IC₅₀ >100 µM) contrasts with hepatotoxicity in murine models. Metabolite profiling (e.g., LC-MS) identifies reactive intermediates formed in vivo .

- Impurity Effects : Residual palladium from synthesis (≤50 ppm) may skew toxicity assays. ICP-MS validation is essential .

Q. What advanced applications exist beyond medicinal chemistry?

- Materials Science : The nitro group enables photo-crosslinking in polymer matrices for stimuli-responsive materials .

- Catalysis : As a ligand in asymmetric catalysis (e.g., Pd-catalyzed C–H activation), leveraging its chiral pyrrolidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.